2,6-Dichlorobenzaldehyde oxime 2,6-Dichlorobenzaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC13326828
InChI: InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H
SMILES:
Molecular Formula: C7H5Cl2NO
Molecular Weight: 190.02 g/mol

2,6-Dichlorobenzaldehyde oxime

CAS No.:

Cat. No.: VC13326828

Molecular Formula: C7H5Cl2NO

Molecular Weight: 190.02 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichlorobenzaldehyde oxime -

Specification

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
IUPAC Name N-[(2,6-dichlorophenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H
Standard InChI Key YBSXDWIAUZOFFV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)C=NO)Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

2,6-Dichlorobenzaldehyde oxime exists as a crystalline solid with a melting point of 147°C and a predicted boiling point of 280.4°C . The density is estimated at 1.38 g/cm³, and its pKa of 10.06 suggests weak acidity . The compound’s InChIKey (YBSXDWIAUZOFFV-UHFFFAOYSA-N) and SMILES notation (C1=CC(=C(C(=C1)Cl)C=NO)Cl) provide precise descriptors of its stereoelectronic configuration . Crystallographic studies reveal a twisted conformation between the oxime fragment and the dichlorobenzene ring, with intermolecular O–H⋯N hydrogen bonds forming R₂²(6) motifs .

Spectroscopic Data

The NIST WebBook provides critical spectroscopic insights:

  • IR Spectrum: Key absorption bands correspond to N–O (945 cm⁻¹) and C=N (1640 cm⁻¹) stretches .

  • Mass Spectrum: The base peak at m/z 190 aligns with the molecular ion [M]⁺, while fragments at m/z 154 (loss of Cl) and m/z 126 (loss of NO) confirm the structure .

Synthesis Methodologies

Traditional Chlorination-Hydrolysis Route

A patented method (CN103396301A) involves two steps :

  • Chlorination: 2,6-Dichlorotoluene reacts with chlorine under UV light at 50–250°C with PCl₅ catalysis, yielding 2,6-dichlorobenzyl dichloride.

  • Hydrolysis: The dichloride undergoes hydrolysis in acidic media (e.g., formic acid or acetic acid) with ZnCl₂ catalysis, producing 2,6-dichlorobenzaldehyde oxime in >99% purity .

Reaction Conditions:

ParameterChlorinationHydrolysis
Temperature80–150°CReflux
CatalystPCl₅ZnCl₂
SolventFormic acid/Acetic acid
Yield85–90%95–99%

Oxime Formation via Hydroxylamine

A widely adopted method involves condensing 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride in ethanol/water under basic conditions (NaOH or Na₂CO₃) . Microwave-assisted synthesis (CN111978203A) enhances efficiency, achieving 84–88% yields in 5–10 minutes using CdSO₄ as a catalyst .

Optimized Protocol:

  • Reactants: 2,6-Dichlorobenzaldehyde (1 eq), NH₂OH·HCl (1.2 eq), NaOH (1.2 eq).

  • Conditions: Ethanol/water (2:1), 90°C, 24 hours .

  • Yield: 96% .

Industrial and Research Applications

Agrochemical Intermediates

The compound is a precursor to herbicides and insecticides. For example, it undergoes cyclocondensation with β-keto esters to form isoxazole derivatives, which exhibit potent herbicidal activity .

Pharmaceutical Synthesis

In drug discovery, 2,6-dichlorobenzaldehyde oxime is utilized to synthesize antifungal agents and kinase inhibitors. A 2021 study demonstrated its role in visible-light-mediated C(sp²)–H difluoroalkylation, enabling stereospecific access to fluorinated bioactive molecules .

Material Science

The compound’s hydrogen-bonding network facilitates the design of supramolecular frameworks, as evidenced by its crystalline structure .

Recent Research Advances

Stereospecific Functionalization

A 2021 study highlighted the use of fac-[Ir(ppy)₃] photocatalysis to achieve Z-selective difluoroalkylation of the oxime, enabling access to fluorinated analogs with anti-cancer properties .

Green Synthesis Innovations

Microwave-assisted methods reduce reaction times from hours to minutes while improving yields (e.g., 88% in 5 minutes) . Solvent-free protocols using CdSO₄ further enhance sustainability .

SupplierPurityQuantityPrice (USD)Updated
Sigma-Aldrich98%250 mg139March 2024
Alfa Aesar97%25 g85.65March 2024
TRC95%5 g60December 2021

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